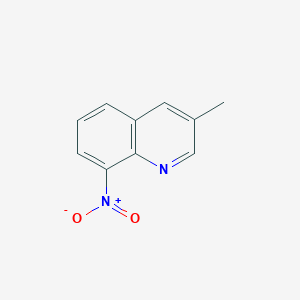

3-Methyl-8-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-8-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-9(12(13)14)10(8)11-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHMTTROZUHZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)[N+](=O)[O-])N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Methyl-8-nitroquinoline

An In-depth Technical Guide to the Synthesis of 3-Methyl-8-nitroquinoline

This guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a robust two-stage process, beginning with the formation of the quinoline core, followed by regioselective nitration. This document is intended for an audience of trained chemists, offering not just procedural steps but also the underlying mechanistic rationale and strategic considerations for successful synthesis, purification, and characterization.

Quinoline derivatives are foundational scaffolds in a vast array of pharmacologically active compounds, including antimalarial, anticancer, and anti-inflammatory agents.[1] The specific substitution pattern of this compound makes it a valuable intermediate. The nitro group at the 8-position can be readily reduced to an amine, providing a key handle for further functionalization, while the methyl group at the 3-position influences the electronic and steric properties of the molecule.

The most logical and field-proven approach to this target molecule involves a two-part strategy:

-

Construction of the Quinoline Core: Synthesis of the intermediate, 3-methylquinoline, via the Doebner-von Miller reaction.

-

Electrophilic Nitration: Introduction of a nitro group onto the benzene ring of the quinoline system, followed by the critical step of isomer separation.

This guide will dissect each stage, providing both the theoretical basis and a practical, step-by-step protocol.

Part 1: Synthesis of the 3-Methylquinoline Intermediate

Strategic Selection: The Doebner-von Miller Reaction

To construct the 3-methylquinoline core, the Doebner-von Miller reaction is the method of choice. It is a powerful acid-catalyzed cyclization reaction between an aniline and an α,β-unsaturated carbonyl compound.[2][3] While the classic Skraup synthesis, using glycerol, is a cornerstone of quinoline synthesis, the Doebner-von Miller modification allows for more direct and controlled introduction of substituents onto the newly formed pyridine ring.[4]

For the synthesis of 3-methylquinoline, the logical precursors are aniline and methacrolein (2-methylpropenal). The reaction proceeds through a series of established steps: 1,4-conjugate addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring.

Reaction Mechanism

The reaction is catalyzed by a strong Brønsted or Lewis acid, typically hydrochloric or sulfuric acid. The accepted mechanism, though debated, involves the initial Michael addition of the aniline to the protonated α,β-unsaturated aldehyde. The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the aniline ring, followed by dehydration and oxidation to furnish the aromatic system.

Caption: Doebner-von Miller reaction pathway for 3-methylquinoline.

Experimental Protocol: Synthesis of 3-Methylquinoline

This protocol is adapted from established Doebner-von Miller procedures. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be performed in a certified chemical fume hood.

Materials:

-

Aniline (freshly distilled)

-

Methacrolein (stabilized)

-

Concentrated Hydrochloric Acid (HCl)

-

An oxidizing agent (e.g., arsenic acid or nitrobenzene)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Zinc dust (for purification)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine aniline (1.0 mol) and concentrated HCl (2.5 mol). Stir the mixture to form the aniline hydrochloride salt.

-

Addition of Oxidant: Add the oxidizing agent (e.g., arsenic acid, ~0.5 mol). The use of an inorganic oxidant like arsenic acid can lead to a cleaner reaction compared to nitrobenzene.[5]

-

Reactant Addition: Heat the mixture to approximately 90-100°C with vigorous stirring. Add methacrolein (1.1 mol) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic; maintain the temperature below 120°C.

-

Reaction Completion: After the addition is complete, continue heating the mixture at reflux for an additional 3-4 hours to drive the reaction to completion.

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully dilute with water and slowly neutralize by adding a concentrated NaOH solution until the pH is >10. This step must be performed in an ice bath to control the exotherm.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The crude 3-methylquinoline can be purified by vacuum distillation, often over a small amount of zinc dust to prevent oxidation and remove colored impurities.[6] Collect the fraction boiling at the appropriate temperature.

Characterization of 3-Methylquinoline

| Property | Value | Reference |

| CAS Number | 612-58-8 | [7] |

| Molecular Formula | C₁₀H₉N | [8] |

| Molecular Weight | 143.19 g/mol | [8] |

| Appearance | Liquid | [8] |

| Melting Point | 16-17 °C | [8] |

| Boiling Point | 252-253 °C | [8] |

| Density | 1.069 g/mL at 25 °C | [8] |

Part 2: Nitration of 3-Methylquinoline

Mechanistic Rationale: Electrophilic Substitution on the Quinolinium Ion

The nitration of quinoline does not proceed on the free base but rather on its conjugate acid, the quinolinium ion, which is formed in the strong acidic medium (HNO₃/H₂SO₄). The protonated pyridine ring is strongly electron-withdrawing and deactivates the entire heterocyclic system towards electrophilic attack. Consequently, substitution occurs on the less deactivated benzene ring.[9]

For the quinolinium ion, the positions most susceptible to electrophilic attack are C5 and C8. This is because the positive charge can be delocalized without placing it on the carbon atom being attacked, leading to more stable Wheland intermediates. Therefore, the nitration of 3-methylquinoline is expected to yield a mixture of 3-methyl-5-nitroquinoline and This compound .[10]

Sources

- 1. brieflands.com [brieflands.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Purification of Quinoline - Chempedia - LookChem [lookchem.com]

- 7. 3-Methylquinoline | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methylquinoline 99 612-58-8 [sigmaaldrich.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 3-Methyl-5-nitroquinoline|lookchem [lookchem.com]

An In-Depth Technical Guide to 3-Methyl-8-nitroquinoline: Navigating a Landscape of Limited Data

A Note to Researchers, Scientists, and Drug Development Professionals:

This technical guide addresses the molecular structure and bonding of 3-Methyl-8-nitroquinoline. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant scarcity of detailed experimental and computational data for this specific isomer. While basic identifiers and some predicted properties are known, crucial datasets such as single-crystal X-ray diffraction, detailed spectroscopic analyses (NMR, IR), and dedicated computational studies on its bonding and electronic structure are not available.

Therefore, in the spirit of scientific integrity and to provide a valuable resource, this guide will first present the known information for this compound. Subsequently, it will draw upon established data from the closely related and well-characterized isomer, 7-Methyl-8-nitroquinoline , and the parent compound, 8-nitroquinoline , to provide a scientifically grounded, albeit extrapolated, understanding of the probable structural and bonding characteristics of this compound. This approach allows us to build a robust hypothetical model while clearly delineating established facts from scientifically informed extrapolation.

Part 1: this compound - The Known Landscape

This compound is a heterocyclic aromatic compound. Its fundamental properties are summarized below.

Molecular Identity and Basic Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 2801-32-3 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2][4] |

| Molecular Weight | 188.18 g/mol | [1][2][4] |

| Melting Point | 110-111 °C | [1] |

| Predicted Boiling Point | 338.7±27.0 °C | [1] |

| Predicted Density | 1.298±0.06 g/cm³ | [1] |

Part 2: Molecular Structure and Bonding - An Extrapolated Analysis

Due to the absence of direct crystallographic data for this compound, we will infer its structural and bonding characteristics from its well-studied analogue, 7-Methyl-8-nitroquinoline, and the parent molecule, 8-nitroquinoline.

Postulated Molecular Geometry

The quinoline core is a planar bicyclic aromatic system. The introduction of a methyl group at the 3-position and a nitro group at the 8-position is not expected to significantly disrupt this planarity. The nitro group will likely exhibit some degree of twisting out of the plane of the quinoline ring to minimize steric hindrance with the peri-hydrogen at the 7-position.

Below is a diagram illustrating the likely molecular structure of this compound.

Caption: Postulated molecular structure of this compound.

Bonding Characteristics: Insights from Related Molecules

The bonding within the quinoline ring is characterized by delocalized π-electrons across the bicyclic system. The C-C and C-N bond lengths will be intermediate between single and double bonds, typical of aromatic systems.

-

C-N bonds in the pyridine ring: These will exhibit partial double bond character.

-

C-C bonds: The bond lengths within the benzene and pyridine rings will be in the range of 1.36 to 1.42 Å.

-

C-CH₃ bond: This will be a typical single bond with a length of approximately 1.51 Å.

-

C-NO₂ bond: The bond between the quinoline ring and the nitro group will be a single bond.

-

N-O bonds in the nitro group: These bonds will have a bond order of approximately 1.5 due to resonance, with bond lengths around 1.22 Å.

Part 3: Synthesis and Spectroscopic Characterization - A Proposed Approach

Proposed Synthetic Protocol: A Two-Step Approach

A likely synthetic pathway would involve a Skraup synthesis to form the methylquinoline core, followed by a regioselective nitration.

Step 1: Synthesis of 3-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as the nitro compound corresponding to the aniline used), and sulfuric acid. For the synthesis of 3-methylquinoline, 2-aminotoluene would be the starting aniline.

Experimental Protocol (Hypothetical):

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-aminotoluene (1 equivalent).

-

To the stirred aniline, cautiously add concentrated sulfuric acid (approximately 3 equivalents).

-

Add glycerol (approximately 3 equivalents) and an oxidizing agent, such as 2-nitrotoluene (approximately 0.5 equivalents).

-

Heat the reaction mixture cautiously. The reaction is often exothermic and requires careful temperature control.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

-

Cool the mixture and dilute with water.

-

Neutralize the excess acid with a base, such as sodium hydroxide, to precipitate the crude product.

-

Purify the crude 3-methylquinoline by steam distillation or column chromatography.

Step 2: Nitration of 3-Methylquinoline

The nitration of 3-methylquinoline would likely yield a mixture of isomers. The directing effects of the methyl group and the quinoline nitrogen will influence the position of nitration.

Experimental Protocol (Hypothetical):

-

Dissolve 3-methylquinoline (1 equivalent) in concentrated sulfuric acid in a flask cooled in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted products.

-

Filter the precipitate, wash with water, and dry.

-

Separate the this compound isomer from other potential products (e.g., 3-methyl-5-nitroquinoline) using fractional crystallization or chromatography.

Caption: Proposed two-step synthesis of this compound.

Anticipated Spectroscopic Features

Based on the postulated structure, the following spectroscopic characteristics for this compound can be anticipated:

-

¹H NMR: The spectrum would show signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A singlet in the upfield region (around 2.5 ppm) would be characteristic of the methyl group protons.

-

¹³C NMR: The spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The methyl carbon would appear at a high field (around 15-25 ppm), while the aromatic carbons would resonate at a lower field (120-150 ppm).

-

IR Spectroscopy: Characteristic absorption bands would be observed for:

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹)

-

C=C and C=N stretching in the aromatic ring (1450-1600 cm⁻¹)

-

Asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively).

-

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of 188.18.

Part 4: Relevance in Drug Discovery and Development

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[6] While there is no specific research on the biological activity of this compound, its structural motifs suggest potential pharmacological relevance.

-

Antimicrobial Potential: The nitroaromatic group is a known pharmacophore in several antimicrobial agents. It can undergo bioreduction in microorganisms to generate reactive nitrogen species that are toxic to the cells.

-

Anticancer Potential: Many quinoline derivatives have been investigated for their anticancer properties. The planar quinoline ring can intercalate with DNA, and various substituents can modulate this interaction and confer cytotoxicity towards cancer cells.

A hypothetical workflow for the preliminary biological evaluation of this compound is presented below.

Caption: A workflow for the initial biological screening of this compound.

Conclusion

This compound remains a molecule of significant interest, yet it is underrepresented in the scientific literature. This guide has provided a comprehensive overview of the available information and has constructed a scientifically informed, extrapolated model of its molecular structure, bonding, and potential for synthesis and biological activity. It is our hope that this technical guide will serve as a foundational resource for researchers and stimulate further experimental and computational investigation into this promising compound, thereby unlocking its full potential in the fields of chemistry and drug discovery.

References

-

LookChem. This compound. [Link]

-

LookChem. This compound. [Link]

-

Al-Tel, M. A. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

-

PubChem. 4-Methyl-8-nitroquinoline. [Link]

-

PubChem. 8-Nitroquinoline. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2'-deoxycytidine (BrdC)

Note to the Reader: The provided CAS number 58142-47-5 did not yield specific technical data in our search. However, the query context strongly suggests a possible typographical error, as extensive data is available for the structurally related and functionally relevant compound 5-Bromo-2'-deoxycytidine , which is identified by CAS number 1022-79-3 . This guide will therefore provide a comprehensive technical overview of 5-Bromo-2'-deoxycytidine (BrdC) to meet the core requirements of the intended research audience.

CAS No: 1022-79-3

Introduction: Beyond a Simple Nucleoside Analog

5-Bromo-2'-deoxycytidine (BrdC) is a halogenated deoxyribonucleoside that serves as a powerful tool for researchers in molecular biology, drug development, and epigenetics. While structurally similar to the endogenous nucleoside 2'-deoxycytidine, the substitution of a bromine atom at the C5 position of the pyrimidine ring imparts unique physicochemical and biological properties. This guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on how to characterize, handle, and strategically apply BrdC in a research setting. We will explore not just what to do, but why specific analytical choices are made, ensuring a self-validating and robust experimental approach. Its applications range from a probe for DNA structure and modification to a potential therapeutic agent, making a thorough understanding of its characterization essential.[1][2]

Part 1: Foundational Physicochemical Characterization

The first step in any rigorous scientific investigation is to confirm the identity and purity of the starting material. For BrdC, this involves a combination of physical property assessment and spectroscopic analysis.

Core Properties and Identifiers

A summary of the essential physicochemical data for BrdC is presented below. This information is critical for everything from calculating molar concentrations for solutions to ensuring proper storage and handling.

| Property | Value | Source(s) |

| CAS Number | 1022-79-3 | [1][3][4] |

| Molecular Formula | C₉H₁₂BrN₃O₄ | [1][3][4] |

| Molecular Weight | 306.11 g/mol | [2][3] |

| Appearance | Off-white to faint yellow powder/solid | [1][4] |

| Purity | Typically ≥98% or ≥99% (by HPLC) | [1][5][6] |

| Solubility | Soluble in DMSO and Water | [2][4] |

| IUPAC Name | 4-amino-5-bromo-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | [2][7] |

| InChI Key | KISUPFXQEHWGAR-RRKCRQDMSA-N | [2][4] |

| SMILES | C1N)Br)CO">C@@HO | [3] |

Storage and Stability

Proper storage is paramount to prevent degradation and ensure experimental reproducibility.

-

Solid Form: Store at 2-8°C, sealed from moisture and protected from light.[1][2][3]

-

Stock Solutions: For long-term stability, aliquot and store stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). It is crucial to protect these solutions from light.[2][8]

Part 2: Analytical Methodologies for Structural and Purity Verification

Simply trusting the label on a vial is insufficient for high-stakes research. Independent verification of a compound's identity and purity is a hallmark of robust science. This section details the "how" and "why" of the core analytical techniques used to characterize BrdC.

Workflow for Comprehensive BrdC Characterization

The following workflow ensures that the material used in an experiment is structurally correct and free from significant impurities that could confound results.

Caption: Workflow for the analytical characterization of 5-Bromo-2'-deoxycytidine.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

Expertise & Causality: HPLC coupled with UV detection is the gold standard for assessing the purity of nucleoside analogs like BrdC. Its utility lies in its ability to separate the target compound from precursors, degradation products, and other synthesis-related impurities. We use a reversed-phase method (e.g., with a C18/ODS column) because BrdC is a moderately polar molecule, allowing for excellent retention and separation in aqueous-organic mobile phases. UV detection is ideal as the pyrimidine ring of BrdC possesses a strong chromophore, enabling sensitive detection.

Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol is adapted from established methods for analyzing related nucleosides.[9]

-

System Preparation:

-

Column: C18 (ODS) reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of methanol or acetonitrile and a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 5.5).

-

Flow Rate: Set to a standard rate, typically 1.0 mL/min.

-

Detection: Set UV detector to the λmax of BrdC (approximately 279 nm).[10]

-

System Equilibration: Flush the column with the mobile phase until a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh and dissolve BrdC in the mobile phase or a compatible solvent (like water) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Analysis:

-

Inject a defined volume (e.g., 10-20 µL) of the sample onto the column.

-

Run the analysis for a sufficient time to allow all potential impurities to elute.

-

Integrate the peak areas of all detected signals.

-

-

Trustworthiness (Data Validation):

Mass Spectrometry (MS): The Unambiguous Identity Check

Expertise & Causality: Mass spectrometry provides an exact measurement of the compound's molecular weight, serving as a definitive confirmation of its identity. For BrdC, MS is particularly powerful due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum—two peaks of almost equal intensity separated by 2 Da (the "M" and "M+2" peaks)—which is a unique signature for a monobrominated compound.

Protocol: LC-MS for Identity Confirmation

-

Sample Infusion: The sample prepared for HPLC can be directly injected into an LC-MS system.

-

Ionization: Use Electrospray Ionization (ESI) in positive mode, as the basic nitrogen atoms on the cytosine ring are readily protonated to form [M+H]⁺ ions.

-

Mass Analysis: Acquire a full scan mass spectrum.

-

Data Interpretation:

-

Look for a pair of peaks corresponding to [C₉H₁₂⁷⁹BrN₃O₄+H]⁺ (expected m/z ≈ 306.0) and [C₉H₁₂⁸¹BrN₃O₄+H]⁺ (expected m/z ≈ 308.0).

-

Confirm that the intensity ratio of these two peaks is approximately 1:1. The presence of this isotopic signature provides extremely high confidence in the compound's identity.

-

Part 3: Biological Activity and Strategic Research Applications

Understanding the mechanism of action is key to designing insightful experiments. BrdC's utility stems primarily from its ability to be incorporated into DNA and its subsequent photochemical reactivity.

Mechanism of Action: DNA Photosensitizer

Expertise & Causality: When BrdC is incorporated into DNA in place of deoxycytidine, it can be selectively excited by UV radiation (e.g., 300 nm photons).[8][11] This photoexcitation event transforms BrdC into a potent photosensitizer, initiating damaging reactions within the DNA strand. This is not a random process; it leads to specific, measurable lesions. The two primary damage pathways are:

-

Single-Strand Breaks (SSBs): Believed to occur via photoinduced electron transfer from an adjacent guanine base to the excited BrdC.[11]

-

Intrastrand Cross-links (ICLs): Result from a cycloaddition reaction between the excited BrdC and an adjacent pyrimidine (like cytosine) or purine (like guanine), forming dimers such as d(C^C) or d(G^C).[11]

These lesions are highly cytotoxic, as they block DNA replication and transcription, making BrdC a candidate for photodynamic therapy and a tool for studying DNA repair.[11]

Caption: Photo-induced DNA damage pathway initiated by 5-Bromo-2'-deoxycytidine.

Key Research Applications

-

Antiviral and Anticancer Research: BrdC demonstrates inhibitory activity against Herpes Simplex Virus (HSV-1 and HSV-2).[4] More significantly, its ability to be incorporated into the DNA of rapidly dividing cancer cells makes it an effective radiosensitizer.[1][4] It enhances the cell-killing effect of radiation therapy, a property that has been explored in glioma models.[4]

-

Epigenetics Research: As a nucleoside analog, BrdC is a valuable tool for studying the effects of DNA modification on gene expression and other cellular processes.[1]

-

Cell Proliferation Studies: In vivo, BrdC can be deaminated and converted to the more widely known 5-bromo-2'-deoxyuridine (BrdU).[4] BrdU is a thymidine analog extensively used to label and track proliferating cells in tissues, making BrdC an indirect precursor for these fundamental studies.[4][12][13]

Part 4: Safety and Handling

While the Safety Data Sheet (SDS) for BrdC indicates it is not considered hazardous by the 2012 OSHA standard, it is crucial to treat all laboratory chemicals with a high degree of caution.[14] The structurally similar compound BrdU is suspected of causing genetic defects and cancer.[15] Therefore, prudent handling of BrdC is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2'-deoxycytidine (CAS 1022-79-3) is a multifaceted research tool whose value is unlocked through a rigorous understanding of its chemical properties and biological mechanisms. For the researcher, this means applying a self-validating analytical workflow (HPLC, MS) to ensure the integrity of the starting material. From this foundation of certainty, BrdC can be confidently deployed as a sophisticated probe in studies of DNA damage, as a radiosensitizer in cancer biology, and as a precursor for cell proliferation assays. This guide provides the framework for leveraging its unique properties with the scientific integrity required for impactful research.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from Carl ROTH. [Link]

-

Zdrowowicz, M., Wityk, P., Michalska, B., et al. (2016). 5-Bromo-2′-deoxycytidine—a potential DNA photosensitizer. Organic & Biomolecular Chemistry, 14(39), 9312-9321. [Link]

-

Ensminger, W. D., & Gyves, J. W. (1983). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 276(2), 369-374. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from Carl ROTH. [Link]

-

ResearchGate. (2016). 5-Bromo-2′-deoxycytidine — a Potential DNA Photosensitizer. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 5-Bromo-2'-deoxyuridine. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Bromodeoxyuridine. Retrieved from Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-2'-deoxycytidine | 1022-79-3 | NB06450 | Biosynth [biosynth.com]

- 4. caymanchem.com [caymanchem.com]

- 5. thomassci.com [thomassci.com]

- 6. scbt.com [scbt.com]

- 7. 5-Bromo-2'-deoxycytidine | 1022-79-3 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. 5-Bromo-2′-deoxycytidine—a potential DNA photosensitizer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 13. ≥99% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 3-Methyl-8-nitroquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate success of a therapeutic candidate. For novel compounds like 3-Methyl-8-nitroquinoline, a heterocyclic molecule of interest, understanding its behavior in various organic solvents is paramount for synthesis, purification, formulation, and preclinical evaluation. This guide eschews a simple data sheet in favor of a comprehensive methodological framework. As direct, consolidated solubility data for this compound is not extensively published, this document provides the theoretical grounding, strategic protocols, and analytical workflows required for researchers to generate high-quality, reliable solubility data in their own laboratories. We will detail the gold-standard equilibrium shake-flask method, strategies for solvent selection, HPLC-based quantification, and the interpretation of results within a drug development context.

Introduction: The Central Role of Solubility

In drug discovery and development, poor solubility is a primary contributor to compound attrition.[1] It can compromise the reliability of in vitro bioassays, hinder purification, and lead to poor oral bioavailability.[2][3] this compound, with a predicted LogP of approximately 2.97 and a melting point of 110-111°C, presents a profile typical of many small molecule drug candidates that may exhibit solubility challenges.[4] This guide serves as a practical, in-depth resource for accurately characterizing its solubility profile in a range of pharmaceutically relevant organic solvents.

The objective is not merely to obtain a number, but to understand the interplay between the solute's properties and the solvent's characteristics, enabling informed decisions in downstream applications. This requires a robust and reproducible experimental approach, which will be the central focus of this document.

Theoretical & Strategic Foundations

Physicochemical Principles of Solubility

Solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (this compound) and the solvent.[5] Key factors include:

-

Polarity: Solvents and solutes are broadly classified as polar or non-polar. Polar solvents (e.g., ethanol, DMSO) have significant dipole moments and can engage in hydrogen bonding, effectively solvating polar molecules. Non-polar solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals forces. This compound, containing both a polar nitro group and a largely non-polar quinoline ring system, will exhibit varied solubility across this spectrum.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. The nitrogen on the quinoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Protic solvents like alcohols can donate hydrogen bonds, potentially leading to strong interactions and higher solubility.

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can negatively impact solubility.[5]

Strategic Solvent Selection for Preclinical Development

The choice of solvents should be deliberate and aligned with potential applications. A well-considered screening panel provides a comprehensive understanding of the compound's behavior.[6]

| Solvent Class | Example Solvents | Rationale & Application in Drug Development |

| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | Common solvents for synthesis, purification, and formulation. Ethanol is frequently used in early-stage toxicology formulations.[7] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, N,N-Dimethylformamide (DMF) | High solubilizing power. DMSO is the universal solvent for storing and testing compounds in biological assays.[2] ACN is a primary mobile phase component in HPLC. |

| Non-Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, Heptane/Hexane | Used extensively in organic synthesis for reactions and extractions. Solubility in these helps define purification strategies. |

| Co-solvents/Formulation Vehicles | Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG) | Frequently used as vehicles in non-clinical pharmacokinetic (PK) and toxicology (TOX) studies to enhance the solubility of poorly water-soluble compounds.[8] |

Experimental Workflow: Determining Thermodynamic Solubility

The "gold standard" for solubility measurement is the determination of thermodynamic (or equilibrium) solubility .[3][9] This measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase, providing a true measure of its solubility under specific conditions.[10] The shake-flask method is the most reliable technique for this purpose.[10]

Below is a diagram outlining the complete experimental workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

Causality: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states of the compound, which is essential for accurate and reproducible data.[11] The 24-48 hour incubation period allows sufficient time for this equilibrium to be established.

Materials:

-

This compound (solid powder)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker or thermomixer with temperature control

-

0.22 µm PTFE syringe filters (ensure solvent compatibility)

-

Syringes

-

HPLC system with UV detector

Procedure:

-

Preparation of Vials: Add an excess of solid this compound (e.g., ~5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[10]

-

Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials. Place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours.[11] Expertise Note: A 24-hour time point is common, but for some crystalline compounds, 48 hours may be necessary to ensure equilibrium. Running a time-point experiment (e.g., sampling at 24, 48, and 72 hours) during initial characterization is a best practice.

-

Phase Separation: After equilibration, allow the vials to stand for ~30 minutes for the excess solid to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Trustworthiness Check: This filtration step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. Discard the first few drops of filtrate to avoid any potential adsorption losses onto the filter membrane.

-

Sample Dilution: Based on an estimated solubility, dilute the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV as described in the following section.

Analytical Quantification by HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity, sensitivity, and broad applicability to small molecules with a UV chromophore, such as this compound.[3]

Protocol for HPLC Method Development:

-

Column Selection: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for a molecule with the polarity of this compound.

-

Mobile Phase: A gradient elution using Acetonitrile (ACN) and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended. A typical gradient might run from 10% to 90% ACN over 10-15 minutes.

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λ-max) for this compound by running a UV scan on a reference solution. This ensures maximum sensitivity for detection.

-

Calibration Curve: a. Prepare a high-concentration stock solution of this compound in a strong solvent like DMSO or ACN. b. Perform a serial dilution to create a series of at least five calibration standards spanning the expected concentration range of the solubility samples. c. Inject each standard onto the HPLC system and record the peak area. d. Plot peak area versus concentration and perform a linear regression. A correlation coefficient (R²) of >0.995 is required for a reliable calibration curve.

Caption: HPLC Quantification and Calibration Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Solubility Classification |

| Example: Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Example: DMSO | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Example: Toluene | Non-Polar | 25 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Example: Heptane | Non-Polar | 25 | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |

Note: Molecular Weight of this compound ≈ 188.18 g/mol .

Interpretation: The results from this table will directly inform key decisions. High solubility in solvents like ethanol or PEG400 suggests feasibility for simple oral or parenteral formulations.[12] Low solubility in heptane can be exploited for crystallization and purification. Solubility in DMSO is critical for ensuring the compound does not precipitate in primary in vitro screening assays, which could lead to false-negative results.[11]

Advanced Considerations & Troubleshooting

-

Solid-State Form: The solubility value is intrinsically linked to the solid-state form (polymorph, salt, or amorphous solid) of the material being tested.[13][14] The most thermodynamically stable crystal form will have the lowest solubility. It is critical to characterize the solid form before and after the experiment (e.g., by XRPD) to ensure no phase transformation has occurred.

-

Supersaturation: A supersaturated solution is a metastable state where the concentration of the solute is higher than its equilibrium solubility.[15] This can occur if the compound dissolves too quickly or if a kinetic solubility method is used. The 24-48 hour equilibration in the presence of excess solid in the thermodynamic method is designed to prevent this and allow the system to relax to its true equilibrium state.[10]

-

Compound Stability: It is crucial to confirm that this compound does not degrade in the chosen solvents during the incubation period. This can be checked by examining the HPLC chromatogram for the appearance of new peaks.

Conclusion

Determining the organic solvent solubility of this compound is a foundational step in its journey as a potential drug candidate. By moving beyond a search for pre-existing data and adopting a rigorous, scientifically-grounded experimental framework, researchers can generate the high-quality, reliable data necessary to drive their projects forward. The shake-flask method, coupled with strategic solvent selection and precise HPLC quantification, provides a self-validating system that ensures data integrity. This approach not only yields the critical solubility values but also fosters a deeper understanding of the molecule's behavior, enabling rational and successful drug development.

References

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

-

Li, S., & Wong, S. (2004). Impact of solid state properties on developability assessment of drug candidates. Current Opinion in Drug Discovery & Development, 7(1), 75-84. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

Apley, M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-12. Retrieved from [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

SlideShare. (n.d.). Developing specifications in ICH Q6B guidelines. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1999). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

-

Grothe, E., et al. (2016). Relevance of Solid-state Properties for Pharmaceutical Products. In Polymorphism in the Pharmaceutical Industry (pp. 3-36). Wiley-VCH. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

-

Hughey, J. R., et al. (2011). Solid-State Techniques for Improving Solubility. In Formulation Tools for Poorly Water-Soluble Drugs (pp. 45-66). Springer. Retrieved from [Link]

-

ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

-

Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Pre-Clinical Formulation Development. Retrieved from [Link]

-

Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-8-nitroquinoline. PubChem Compound Summary for CID 76048. Retrieved from [Link]

-

Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 731-744. Retrieved from [Link]

-

Cheméo. (n.d.). 7-Methyl 8-nitroquinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. evotec.com [evotec.com]

- 4. lookchem.com [lookchem.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 7. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. admescope.com [admescope.com]

- 13. Impact of solid state properties on developability assessment of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bilder.buecher.de [bilder.buecher.de]

- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyl-8-nitroquinoline melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-8-nitroquinoline: Melting and Boiling Points

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document outlines the theoretical basis for these fundamental physical properties, presents established experimental protocols for their determination, and discusses the critical role of these parameters in assessing compound purity and identity. Safety protocols for handling this compound are also detailed. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, purification, and analysis of quinoline derivatives.

Introduction: The Significance of Quinolines in Research

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of many natural alkaloids and biologically active synthetic molecules.[1] These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including their potential as DNA-intercalating carriers and antitumor agents.[1] this compound (CAS No. 2801-32-3) is a specific derivative within this class.[2]

The physical properties of a compound, such as its melting and boiling points, are fundamental parameters that provide critical information for identification and purity assessment.[3] For a pure, crystalline organic compound, the melting point is a sharp, characteristic temperature range at which the solid phase transitions to a liquid.[4] The presence of even small amounts of miscible impurities typically leads to a depression and broadening of this melting point range.[4] Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key indicator of a substance's identity and purity.[5][6]

This guide provides detailed methodologies for the accurate determination of the melting and boiling points of this compound, grounded in established laboratory techniques.

Physicochemical Properties of this compound

The primary physical constants for this compound are summarized below. It is important to note that while the melting point is experimentally determined, the boiling point is often a predicted value due to the potential for thermal decomposition at high temperatures.

| Property | Value | Source |

| CAS Number | 2801-32-3 | [2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| Melting Point | 110-111 °C | [7] |

| Boiling Point | 338.7 ± 27.0 °C (Predicted) | [7] |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 1.38 ± 0.28 (Predicted) | [7] |

Experimental Determination of Melting Point

The melting point of a solid is a definitive criterion for its purity. A pure substance typically melts over a narrow range of 0.5-1.0°C.[4] The most common laboratory method involves heating a small, packed sample in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the material.

Causality Behind Experimental Choices

-

Sample Preparation : The sample must be thoroughly dried to avoid solvent acting as an impurity, which would depress the melting point.[8] Pulverizing the crystalline sample ensures uniform packing and efficient heat transfer.

-

Packing the Capillary Tube : A densely packed sample of 2-3 mm height is optimal.[8] Insufficient packing can lead to the solid shrinking away from the tube walls upon heating, making accurate observation difficult, while an excessive amount of sample can cause an artificially broad melting range due to uneven heat distribution.[8]

-

Heating Rate : An initial rapid heating can be used to find an approximate melting point. However, for the final, accurate measurement, the heating rate must be very slow (approx. 1-2°C per minute) near the expected melting point.[8] A fast heating rate does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, resulting in an observed melting range that is higher than the true value.

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation : Place a small amount of dry this compound on a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder.

-

Loading the Capillary Tube : Jab the open end of a capillary melting point tube into the powder.[8]

-

Packing the Sample : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[8] Alternatively, drop the tube, sealed-end down, through a long, narrow glass tube to pack the sample firmly.[8] The final packed sample height should be 2-3 mm.[8]

-

Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Heating :

-

If the approximate melting point is unknown, heat rapidly to get a preliminary reading.

-

Allow the apparatus to cool.

-

For an accurate reading, begin heating again, but slow the rate to 1-2°C per minute once the temperature is about 20°C below the expected melting point.[8]

-

-

Observation and Recording :

-

Record the temperature (T₁) at which the first droplet of liquid appears.[8]

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

-

Verification : Repeat the determination at least twice with fresh samples to ensure the results are consistent.

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point determination for a high-boiling compound like this compound requires careful technique to avoid decomposition. The micro-reflux method using a Thiele tube is a common and efficient procedure that requires only a small amount of sample.[9]

Causality Behind Experimental Choices

-

Inverted Capillary Tube : The small, inverted capillary tube acts as its own manometer. As the liquid is heated, the air trapped inside expands and escapes, seen as a stream of bubbles.[10]

-

Cooling and Observation : Upon cooling, the vapor pressure inside the capillary drops. The boiling point is the temperature at which the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn up into the capillary tube.[10] This method accurately identifies the temperature where vapor pressure equals atmospheric pressure.

-

Thiele Tube : The specific shape of the Thiele tube is designed to facilitate the circulation of the heating oil (e.g., mineral oil or silicone oil) via convection when the side arm is heated.[10] This ensures a uniform temperature distribution throughout the sample and the thermometer bulb.

Step-by-Step Protocol for Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation : Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.[9]

-

Add Sample : Using a pipette, add approximately 0.5 mL of this compound to the small test tube.

-

Insert Capillary Tube : Place a capillary melting point tube (sealed at one end) into the sample, with the open end down and the sealed end up.[9]

-

Apparatus Setup : Clamp a Thiele tube to a ring stand. Insert the thermometer assembly, ensuring the rubber band is well above the level of the heating oil.[10] The sample should be positioned in the main body of the Thiele tube.

-

Heating : Gently and continuously heat the side arm of the Thiele tube with a microburner.[9]

-

Observation :

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.[9]

-

-

Cooling and Recording :

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop.

-

Carefully watch the capillary tube. The moment the liquid is drawn up into the capillary, record the temperature. This is the boiling point.[10]

-

-

Verification : Allow the apparatus to cool significantly before repeating the procedure to confirm the result.

Workflow Visualization

Caption: Workflow for Boiling Point Determination.

Safety Precautions

Working with this compound requires adherence to standard laboratory safety protocols. While specific hazard data for the 3-methyl derivative is limited, information for the parent compound, 8-nitroquinoline, provides a strong basis for safe handling.

-

Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and gloves to prevent skin exposure.[11][12]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11][12]

-

First Aid :

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][12]

-

Skin Contact : Wash off immediately with soap and plenty of water while removing contaminated clothing.[11]

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and get medical attention.[11]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Conclusion

The melting and boiling points are indispensable physical constants for the characterization of this compound. An experimentally determined melting point of 110-111°C serves as a reliable indicator of the compound's purity and identity. While the boiling point is predicted to be high, suggesting that vacuum distillation or micro-scale methods are preferable for its determination to prevent thermal degradation. The protocols and principles detailed in this guide provide a robust framework for researchers to obtain accurate and reproducible data, ensuring the quality and integrity of their scientific investigations.

References

- 1. brieflands.com [brieflands.com]

- 2. 2801-32-3 | this compound - Moldb [moldb.com]

- 3. pennwest.edu [pennwest.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. lookchem.com [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-Methyl-8-nitroquinoline: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Methyl-8-nitroquinoline (CAS No: 2801-32-3). Due to the limited availability of published experimental spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral data. By analyzing the spectroscopic properties of structurally related compounds, including methylquinolines and nitroquinolines, we present a detailed theoretical framework for the identification and characterization of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both predicted data and standardized protocols for experimental validation.

Introduction: The Quinoline Scaffold and the Challenge of Isomeric Differentiation

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] The specific biological and chemical properties of a quinoline derivative are highly dependent on the nature and position of its substituents. This compound, a derivative with both an electron-donating methyl group and a powerful electron-withdrawing nitro group, presents an interesting case for structural elucidation.

The precise arrangement of these substituents on the quinoline core dictates the molecule's electronic distribution, and consequently, its interaction with electromagnetic radiation and its fragmentation behavior under energetic conditions. Spectroscopic techniques are therefore indispensable for the unambiguous identification of a specific isomer like this compound from a pool of structurally similar compounds.

This guide addresses the current scarcity of publicly available experimental spectroscopic data for this compound by providing a robust, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative data from related, well-characterized molecules. Furthermore, we provide detailed, field-proven methodologies for acquiring high-quality spectra, ensuring that researchers can confidently validate these predictions experimentally.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, providing a detailed map of the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nitro group at the 8-position will significantly deshield the protons on the carbocyclic ring (H-5, H-6, and H-7), shifting them to a lower field (higher ppm). Conversely, the electron-donating methyl group at the 3-position will have a more localized effect on the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | Singlet | - |

| H-4 | 7.9 - 8.1 | Singlet | - |

| H-5 | 8.0 - 8.2 | Doublet | 7.5 - 8.5 |

| H-6 | 7.5 - 7.7 | Triplet | 7.5 - 8.5 |

| H-7 | 7.8 - 8.0 | Doublet | 7.5 - 8.5 |

| 3-CH₃ | 2.5 - 2.7 | Singlet | - |

Predictions are based on additive substituent effects on the quinoline skeleton and comparison with data for related isomers.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons attached to the nitrogen and the nitro group will be significantly influenced.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 135 - 137 |

| C-4 | 128 - 130 |

| C-4a | 127 - 129 |

| C-5 | 123 - 125 |

| C-6 | 129 - 131 |

| C-7 | 133 - 135 |

| C-8 | 148 - 150 |

| C-8a | 145 - 147 |

| 3-CH₃ | 18 - 20 |

Predictions are based on established substituent effects in aromatic systems.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).[3]

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral width: 0-160 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2 seconds.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the nitro group, the aromatic quinoline core, and the methyl group.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Methyl C-H | Stretch | 2850 - 2960 | Medium-Weak |

| C=N, C=C | Aromatic Ring Stretch | 1600 - 1450 | Medium-Strong |

| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |

| Aromatic C-H | Out-of-plane Bend | 750 - 900 | Strong |

The two strong absorption bands for the nitro group are highly characteristic and are a key diagnostic feature for this class of compounds.[4]

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the KBr pellet method is recommended for obtaining a high-quality spectrum.[5]

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer the powder to a pellet press and apply high pressure to form a thin, transparent pellet.[5]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Predicted Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Under electron ionization (EI), this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway

The molecular weight of this compound (C₁₀H₈N₂O₂) is 188.18 g/mol . The EI-MS spectrum is expected to show a prominent molecular ion peak at m/z 188. The fragmentation is likely to be initiated by the loss of the nitro group and subsequent rearrangements.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |

| 188 | [C₁₀H₈N₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 171 | [C₁₀H₇N₂O]⁺ | •OH | Loss of a hydroxyl radical |

| 158 | [C₁₀H₈N]⁺˙ | NO₂ | Loss of the nitro group |

| 142 | [C₁₀H₈N]⁺ | NO | Loss of nitric oxide from the molecular ion |

| 130 | [C₉H₆N]⁺ | HCN | Loss of hydrogen cyanide from the m/z 158 fragment |

| 115 | [C₉H₇]⁺ | N | Loss of nitrogen from the m/z 130 fragment |

This predicted fragmentation is based on established patterns for nitroaromatic compounds.[6][7]

Visualizing the Fragmentation

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization:

-

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Scan Range: Typically m/z 40-500 to cover the molecular ion and expected fragments.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis of this compound

While various methods exist for the synthesis of quinoline derivatives, a common approach for introducing a nitro group is through electrophilic nitration of the corresponding methylquinoline. The synthesis of 7-Methyl-8-nitroquinoline has been reported via a two-step process involving a Skraup synthesis to form 7-methylquinoline, followed by nitration.[10] A similar strategy could likely be adapted for the synthesis of this compound.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound, a compound for which experimental data is not widely available. The provided theoretical data, coupled with standardized experimental protocols, offers a robust framework for the synthesis, identification, and characterization of this molecule. The distinct predicted spectral features, particularly the strong IR bands of the nitro group and the specific pattern of aromatic protons in the ¹H NMR spectrum, should allow for its unambiguous identification. It is the author's hope that this guide will serve as a valuable resource for researchers working with quinoline derivatives and will facilitate further investigation into the properties and applications of this compound.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. [Link]

-

University of California, Los Angeles - Chemistry. Sample preparation for FT-IR. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

Chemistry LibreTexts. IR Spectroscopy. [Link]

-

Chemical Instrumentation Facility. Mass Spectrometry Tutorial (Dr. Kamel Harrata). [Link]

-

Johns Hopkins University - Mass Spectrometry Facility. Instrument Experimental Conditions. [Link]

-

ResearchGate. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro-and 8-nitroquinoline: a comparative study. [Link]

-

AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. [Link]

-

LCGC International. Electron Ionization for GC–MS. [Link]

-

LookChem. This compound. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

-

Shimadzu. Ionization Modes: EI. [Link]

-

NREL. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

Chemguide. fragmentation patterns in mass spectra. [Link]

-

YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

-

Scribd. Predict 13C Carbon NMR Spectra. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

-

National Institutes of Health. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

Mestrelab Research. Download NMR Predict. [Link]

-

MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

-

VNU University of Science. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [Link]

-

ACS Omega. Selective Copper(II) Complexes against Mycobacterium tuberculosis. [Link]

-

ResearchGate. Synthesis of nitroquinoline derivatives 9. [Link]

-

Paul Sabatier University. 13C NMR predictor. [Link]

-

SpectraBase. 6-Methyl-5-nitroquinoline - Optional[FTIR] - Spectrum. [Link]

-

PrepChem.com. Preparation of 8-nitroquinoline. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

Los Angeles City College. INFRARED SPECTROSCOPY (IR). [Link]

-

NIST. 2-Methyl-6-nitroquinoline. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Ionization Modes: EI : Shimadzu SOPS [shimadzu.com.au]

- 10. brieflands.com [brieflands.com]

An In-depth Technical Guide to 3-Methyl-8-nitroquinoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry. While direct extensive research on this specific isomer is limited, this document synthesizes available data on its physicochemical properties and provides a detailed, field-proven methodology for its synthesis based on established protocols for analogous structures. The historical context of quinoline synthesis, particularly the Skraup reaction, is discussed to provide a foundational understanding of its chemical origins. Furthermore, this guide explores the potential biological significance of this compound by examining the well-documented antimicrobial and anticancer activities of structurally related nitroquinoline derivatives. Experimental protocols for synthesis and characterization, alongside predictive discussions on its mechanism of action, are presented to facilitate further research and drug discovery efforts centered on this promising molecular scaffold.

Introduction and Historical Context

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The quinoline scaffold, first isolated from coal tar in 1834, is a privileged structure known to exhibit diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of the quinoline ring allows for the fine-tuning of its biological effects, making it a versatile platform for drug design.

The introduction of a nitro group onto the quinoline core, a strategy employed since the late 19th century, has been shown to significantly enhance the biological activity of these compounds. The historical synthesis of quinolines is most notably marked by the Skraup synthesis , developed by Zdenko Hans Skraup in 1880.[1] This robust reaction, involving the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, has been a foundational method for accessing a wide variety of substituted quinolines and remains relevant in modern organic synthesis.[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in research and development, influencing factors such as solubility, bioavailability, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| CAS Number | 2801-32-3 | [2] |

| Melting Point | 110-111 °C | [3] |

| Boiling Point (Predicted) | 338.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 1.38 ± 0.28 | [3] |

| LogP (Predicted) | 2.97460 | [3] |

| Appearance | Solid | [4] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be logically approached through a two-step process analogous to the efficient synthesis of its isomer, 7-methyl-8-nitroquinoline.[5] This methodology first involves the construction of the 3-methylquinoline core via a Skraup reaction, followed by regioselective nitration.